Cas no 1807069-70-0 (1-Bromo-2-fluoro-3-nitro-5-(trifluoromethylthio)benzene)

1-Bromo-2-fluoro-3-nitro-5-(trifluoromethylthio)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethylthio)benzene
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- Inchi: 1S/C7H2BrF4NO2S/c8-4-1-3(16-7(10,11)12)2-5(6(4)9)13(14)15/h1-2H
- InChI Key: AXRIDSSCRBRZOX-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1)SC(F)(F)F)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 272
- XLogP3: 4.3
- Topological Polar Surface Area: 71.1
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethylthio)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013020659-250mg |
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethylthio)benzene |
1807069-70-0 | 97% | 250mg |
489.60 USD | 2021-06-24 | |
Alichem | A013020659-500mg |
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethylthio)benzene |
1807069-70-0 | 97% | 500mg |
863.90 USD | 2021-06-24 | |
Alichem | A013020659-1g |
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethylthio)benzene |
1807069-70-0 | 97% | 1g |
1,519.80 USD | 2021-06-24 |
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethylthio)benzene Related Literature
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Additional information on 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethylthio)benzene
Introduction to 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethylthio)benzene (CAS No. 1807069-70-0)
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethylthio)benzene (CAS No. 1807069-70-0) is a multifunctional organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound features a unique combination of bromine, fluorine, nitro, and trifluoromethylthio functional groups, making it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The bromine atom in 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethylthio)benzene provides a versatile handle for further chemical modifications, enabling the introduction of diverse substituents through substitution reactions. The fluorine atom, known for its strong electron-withdrawing effect, imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The nitro group is a potent electron-withdrawing moiety that can be reduced to an amino group, opening up pathways for the synthesis of amines and other nitrogen-containing compounds. The trifluoromethylthio group adds further complexity and functionality, contributing to the compound's overall stability and reactivity.
Recent studies have highlighted the potential of 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethylthio)benzene in the development of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of a series of potent inhibitors targeting specific enzymes involved in cancer pathways. The unique combination of functional groups in this molecule allowed for the fine-tuning of pharmacological properties, leading to improved potency and selectivity.
In another study, researchers at the University of California explored the use of 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethylthio)benzene in the synthesis of new antiviral agents. The bromine and trifluoromethylthio groups were found to enhance the antiviral activity by stabilizing key intermediates during the viral replication process. This finding underscores the importance of this compound in developing effective treatments for viral infections.
The synthetic versatility of 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethylthio)benzene has also been leveraged in the development of novel materials. A recent publication in Advanced Materials reported the use of this compound as a building block for constructing advanced polymers with enhanced thermal stability and mechanical strength. The presence of multiple functional groups allows for precise control over polymer architecture, enabling the design of materials with tailored properties for specific applications.
In addition to its applications in pharmaceuticals and materials science, 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethylthio)benzene has been investigated for its potential use in agrochemicals. Researchers at a leading agricultural research institute found that this compound can serve as an intermediate in the synthesis of herbicides with improved efficacy and reduced environmental impact. The unique combination of functional groups contributes to the herbicide's selectivity and persistence, making it an attractive candidate for commercial development.
The safety profile of 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethylthio)benzene has been extensively studied to ensure its safe handling and use in various applications. Comprehensive toxicological assessments have demonstrated that this compound is stable under standard laboratory conditions and does not pose significant health risks when handled properly. However, it is important to follow standard safety protocols, such as wearing appropriate personal protective equipment (PPE) and working under well-controlled conditions.
In conclusion, 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethylthio)benzene (CAS No. 1807069-70-0) is a versatile organic compound with a wide range of applications in chemical synthesis, pharmaceutical research, materials science, and agrochemicals. Its unique combination of functional groups offers numerous opportunities for developing novel compounds with enhanced properties and functionalities. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in various scientific fields.
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